molecular formula C12H14O2 B11909856 2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-61-7

2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11909856
CAS No.: 61995-61-7
M. Wt: 190.24 g/mol
InChI Key: VQEDXTHVHCVIOV-UHFFFAOYSA-N
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Description

2,5,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is known for its diverse biological and pharmaceutical activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethylchroman-4-one typically involves the cyclization of substituted phenols with appropriate aldehydes or ketones. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts . Another approach involves the Michael addition of acrylonitrile to phenols, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of 2,5,8-Trimethylchroman-4-one often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct biological activities .

Scientific Research Applications

2,5,8-Trimethylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: The compound exhibits anticancer, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of 2,5,8-Trimethylchroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8-Trimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of methyl groups at positions 2, 5, and 8 enhances its stability and modifies its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

61995-61-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,5,8-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-5,9H,6H2,1-3H3

InChI Key

VQEDXTHVHCVIOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(C=CC(=C2O1)C)C

Origin of Product

United States

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